molecular formula C15H9FN2O3 B11056258 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11056258
M. Wt: 284.24 g/mol
InChI Key: QPKROHZEESRXOZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both benzodioxole and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzodioxole derivative with a fluorophenyl hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be explored as a lead compound in the development of new drugs for treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C15H9FN2O3

Molecular Weight

284.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H9FN2O3/c16-11-4-2-1-3-10(11)15-17-14(18-21-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2

InChI Key

QPKROHZEESRXOZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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